molecular formula C12H21NO4 B13889701 Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate

Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate

Cat. No.: B13889701
M. Wt: 243.30 g/mol
InChI Key: ADLGJOWURNWVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate typically involves a multi-step process. One common method includes the reaction of 3,3-dimethyl-2-oxobutylamine with methyl 5-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a base catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and catalytic amounts of base, can also enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines.

Scientific Research Applications

Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate is unique due to its combination of ester and amide functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)9(14)8-13-10(15)6-5-7-11(16)17-4/h5-8H2,1-4H3,(H,13,15)

InChI Key

ADLGJOWURNWVQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CNC(=O)CCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.